molecular formula C17H12N2O B5911419 N-(2-furylmethylene)-9H-carbazol-9-amine

N-(2-furylmethylene)-9H-carbazol-9-amine

Cat. No. B5911419
M. Wt: 260.29 g/mol
InChI Key: BCHOMUPYRASOLK-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethylene)-9H-carbazol-9-amine, also known as FCA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that belongs to the class of carbazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, RNA, and proteins. N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

N-(2-furylmethylene)-9H-carbazol-9-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, N-(2-furylmethylene)-9H-carbazol-9-amine has some limitations for lab experiments. It has poor solubility in water, which can limit its application in aqueous environments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(2-furylmethylene)-9H-carbazol-9-amine. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as a building block for the synthesis of new organic semiconductors. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine and its potential applications in other fields such as organic electronics and material science.
Conclusion:
In conclusion, N-(2-furylmethylene)-9H-carbazol-9-amine is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be easily synthesized in the lab and has been shown to have low toxicity and high selectivity towards cancer cells. Further research is needed to fully understand the mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine and its potential applications in other fields.

Synthesis Methods

N-(2-furylmethylene)-9H-carbazol-9-amine can be synthesized by reacting 9H-carbazole-9-amine with furfural in the presence of a catalyst. The reaction takes place under reflux in a solvent such as ethanol or methanol. The yield of N-(2-furylmethylene)-9H-carbazol-9-amine can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.

Scientific Research Applications

N-(2-furylmethylene)-9H-carbazol-9-amine has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic electronics. In cancer research, N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, N-(2-furylmethylene)-9H-carbazol-9-amine has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)18-12-13-6-5-11-20-13/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHOMUPYRASOLK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C\C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.